molecular formula C7H9O3- B1232831 4-Oxocyclohexanecarboxylate

4-Oxocyclohexanecarboxylate

Cat. No.: B1232831
M. Wt: 141.14 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 4-position and a carboxylate ester functional group. Its general structure is characterized by a cyclohexane ring substituted with a ketone (C=O) and an ester (-COOR) group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Ethyl this compound (CAS 17159-79-4) is a widely studied derivative, synthesized via Friedländer condensation or peroxidation reactions . It serves as a precursor for antimalarial tetraoxanes , antileishmanial hybrids , and acetylcholinesterase inhibitors . Additionally, it participates in enzymatic reactions, such as the NAD+-dependent oxidation of trans-4-hydroxycyclohexanecarboxylate to this compound, catalyzed by 4-hydroxycyclohexanecarboxylate dehydrogenase .

Properties

Molecular Formula

C7H9O3-

Molecular Weight

141.14 g/mol

IUPAC Name

4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)/p-1

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-M

SMILES

C1CC(=O)CCC1C(=O)[O-]

Canonical SMILES

C1CC(=O)CCC1C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-oxocyclohexanecarboxylate derivatives arises from variations in the ester group (R) and substituents on the cyclohexane ring. Below is a detailed comparison:

Table 1: Key Derivatives of this compound

Compound Substituents Molecular Formula CAS No. Key Properties Applications
Ethyl this compound Ethyl ester, no aromatic substitution C₉H₁₄O₃ 17159-79-4 MW: 170.21; Liquid at RT; Soluble in THF, CH₃CN Intermediate for antimalarial agents (e.g., tetraoxanes), organocatalysis, and Friedländer reactions .
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate Ethyl ester, 4-fluorophenyl substitution C₁₅H₁₇FO₃ 80912-59-0 MW: 276.29; Solid; Used in drug development Lead compound in medicinal chemistry; potential interactions with enzymes/receptors .
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Methyl ester, 2,4-dichlorophenyl substitution C₁₄H₁₄Cl₂O₃ 1408058-16-1 MW: 313.17; Solid; Halogenated aromatic moiety Antimicrobial/antifungal research; structural analog for bioactive molecule design .
tert-Butyl this compound tert-Butyl ester, no aromatic substitution C₁₁H₁₈O₃ 38446-95-6 MW: 198.26; Solid; Hazardous (H315, H319, H335) Intermediate in inert-atmosphere syntheses; limited solubility due to bulky tert-butyl group .
Ethyl 1-(4-nitrophenyl)-4-oxocyclohexanecarboxylate Ethyl ester, 4-nitrophenyl substitution C₁₅H₁₇NO₅ 1408058-10-5 MW: 291.30; Yellow solid; Nitro group enhances reactivity Pharmaceutical intermediate; nitro group aids in electron-deficient reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarboxylate
Reactant of Route 2
4-Oxocyclohexanecarboxylate

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